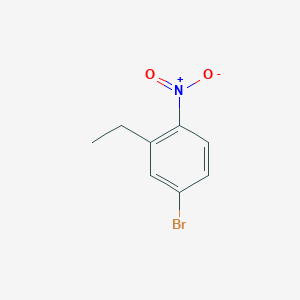

![molecular formula C11H12N2O3S B188038 Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 23903-53-9](/img/structure/B188038.png)

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar structures to Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been reported in the literature . The pivotal intermediate used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole was 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis

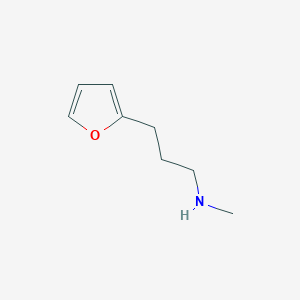

The molecular structure of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate consists of a thieno[2,3-d]pyrimidine core with ethyl, methyl, and carboxylate substituents . The empirical formula is C11H12N2O3S .Physical And Chemical Properties Analysis

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a solid . Its molecular weight is 238.26 .Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, as part of the pyranopyrimidine core, is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The compound is a precursor in synthesizing various derivatives with significant therapeutic potential. Research has demonstrated the application of hybrid catalysts—ranging from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts—for the development of pyranopyrimidine scaffolds. This approach not only facilitates the synthesis of these compounds but also contributes to the understanding of their mechanisms, enhancing the development of lead molecules (Parmar, Vala, & Patel, 2023).

Regioselectivity in Radical Bromination

Investigations into the regioselectivity of bromination in unsymmetrical dimethylpyridines, including compounds structurally related to ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, reveal insights into reaction mechanisms. These studies offer a better understanding of how nitrogen in the ring affects bromination outcomes, potentially informing synthetic strategies for modifications of such pyrimidine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).

Tautomerism and Molecular Interactions

Research into the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria sheds light on the stability and reactivity of pyrimidine derivatives. Studies comparing the interaction energies between molecules like 2-oxo-5-chloro-pyrimidine and their hydroxy equivalents provide valuable insights into the relative stability of oxo and hydroxy tautomeric forms, which can influence the design and application of pyrimidine-based compounds in pharmaceuticals (Person et al., 1989).

Safety And Hazards

There is limited information available on the safety and hazards of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. It is not intended for human or veterinary use and is for research use only.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-4-16-11(15)8-5(2)7-9(14)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USANWBIBDSRZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319714 | |

| Record name | ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670692 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

CAS RN |

23903-53-9 | |

| Record name | Ethyl 1,4-dihydro-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23903-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 349832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023903539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC349832 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)

![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)

![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)